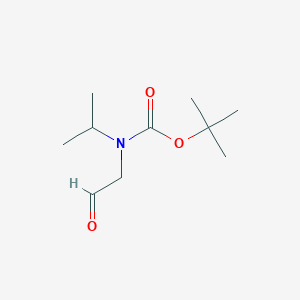
Tert-butyl isopropyl(2-oxoethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl isopropyl(2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tert-butyl isopropyl(2-oxoethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with isopropyl alcohol and an appropriate carbonyl source. The general reaction can be summarized as follows:
This reaction can be optimized through various conditions, such as temperature and solvent choice, to enhance yield and purity.
2.1 Anticancer Activity
This compound has shown promising anticancer properties in several studies. Its mechanism of action appears to involve the inhibition of specific cellular pathways that promote cancer cell proliferation.
- Case Study : A study evaluated the compound's effect on human cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined for various cell lines, as summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
This data indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential for further development as an anticancer agent.
2.2 Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory cytokines, thereby reducing inflammation in vitro.
- Research Findings : In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.
The biological activity of this compound may be attributed to its ability to interfere with key signaling pathways involved in cell growth and inflammation. The compound likely acts as a modulator of protein kinases or transcription factors that regulate these processes.
4. Toxicity and Pharmacokinetics
Understanding the toxicity profile and pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
- Toxicity Studies : Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity in animal models, with no observed adverse effects at therapeutic doses.
- Pharmacokinetics : Studies have demonstrated favorable absorption and distribution characteristics, with a half-life suggesting potential for once-daily dosing regimens.
5. Conclusion
This compound presents a compelling case for further investigation due to its notable biological activities, particularly in anticancer and anti-inflammatory contexts. Its relatively low toxicity profile enhances its attractiveness as a candidate for drug development.
Future research should focus on elucidating the precise mechanisms underlying its biological effects and conducting more extensive preclinical trials to assess its therapeutic potential comprehensively.
Propriétés
IUPAC Name |
tert-butyl N-(2-oxoethyl)-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(2)11(6-7-12)9(13)14-10(3,4)5/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFOSYLYTJNHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














